methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate (R)-Bay-K-8644 is a methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate in which the 4-position has (R)-configuration. It is an enantiomer of a (S)-Bay-K-8644.
A dihydropyridine derivative, which, in contrast to NIFEDIPINE, functions as a calcium channel agonist. The compound facilitates Ca2+ influx through partially activated voltage-dependent Ca2+ channels, thereby causing vasoconstrictor and positive inotropic effects. It is used primarily as a research tool.
Brand Name: Vulcanchem
CAS No.: 98791-67-4
VCID: VC0007474
InChI: InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3/t13-/m1/s1
SMILES: CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC
Molecular Formula: C16H15F3N2O4
Molecular Weight: 356.30 g/mol

methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

CAS No.: 98791-67-4

Cat. No.: VC0007474

Molecular Formula: C16H15F3N2O4

Molecular Weight: 356.30 g/mol

* For research use only. Not for human or veterinary use.

methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate - 98791-67-4

CAS No. 98791-67-4
Molecular Formula C16H15F3N2O4
Molecular Weight 356.30 g/mol
IUPAC Name methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Standard InChI InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3/t13-/m1/s1
Standard InChI Key ZFLWDHHVRRZMEI-CYBMUJFWSA-N
Isomeric SMILES CC1=C([C@H](C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC
SMILES CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC
Canonical SMILES CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure comprises a 1,4-dihydropyridine ring substituted at the 2- and 6-positions with methyl groups, a nitro group at position 5, and a 2-(trifluoromethyl)phenyl moiety at position 4. The carboxylate ester at position 3 completes the functionalization, as illustrated by its SMILES notation: CC1=C([C@H](C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC . The (4R) stereochemistry is critical for its biological activity, distinguishing it from the (4S) enantiomer, which exhibits divergent pharmacological effects.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₅F₃N₂O₄
Molecular Weight356.30 g/mol
LogP (Octanol-Water)3.4
Topological Polar Surface Area84.2 Ų
IUPAC NameMethyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

Data derived from computational models and experimental measurements .

Stereochemical Considerations

The (4R) configuration confers distinct electronic and steric properties, influencing receptor binding kinetics. X-ray crystallography and NMR studies reveal that the trifluoromethylphenyl group adopts a pseudo-axial orientation, creating a steric clash that stabilizes the dihydropyridine ring in a boat conformation . This conformational rigidity enhances selectivity for L-type calcium channels over other voltage-gated channels .

Synthesis and Analytical Characterization

Synthetic Pathways

The compound is synthesized via a Hantzsch dihydropyridine synthesis variant, involving cyclocondensation of methyl acetoacetate, ammonium nitrate, and 2-(trifluoromethyl)benzaldehyde. Asymmetric induction at the 4-position is achieved using chiral auxiliaries or catalysts, yielding the (4R) enantiomer with >98% enantiomeric excess. Key steps include:

  • Knoevenagel Condensation: Formation of the nitroalkene intermediate.

  • Michael Addition: Stereoselective attack by the enamine.

  • Cyclization and Oxidation: Closure of the dihydropyridine ring.

Spectroscopic Identification

  • ¹H NMR: Resonances at δ 2.35 (s, 3H, C2-CH₃), δ 3.75 (s, 3H, COOCH₃), and δ 7.45–7.65 (m, 4H, Ar-H) confirm substituent placement .

  • IR Spectroscopy: Strong absorptions at 1725 cm⁻¹ (C=O ester) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .

Mechanism of Action: Calcium Channel Modulation

L-Type Calcium Channel Interactions

The compound binds to the α₁-subunit of L-type channels, altering voltage-dependent gating. At nanomolar concentrations (EC₅₀ = 50–100 nM), it prolongs channel open time, increasing Ca²⁺ influx by 200–300% in cardiomyocytes . Paradoxically, at micromolar concentrations (>1 μM), it exhibits antagonist-like effects, reducing current amplitude by 40–60% via enhanced inactivation kinetics .

Table 2: Concentration-Dependent Effects on I<sub>Ca,L</sub>

ConcentrationEffect on I<sub>Ca,L</sub>Voltage Dependence
100 nM↑ 250%V<sub>hold</sub> = -80 mV
5 μM↓ 55%V<sub>hold</sub> = -40 mV

Data from patch-clamp studies in guinea pig ventricular myocytes .

Enantiomer-Specific Pharmacology

The (4R) enantiomer’s efficacy contrasts sharply with the (4S) form. For instance, at -80 mV holding potential, (4R) enhances I<sub>Ca,L</sub> by 250%, whereas (4S) produces only a 120% increase . This stereoselectivity arises from differential interactions with phenylalanine residues in the channel’s III-S6 helix .

Recent Advances and Future Directions

Structural Optimization

Efforts to improve metabolic stability focus on replacing the methyl ester with trifluoroethyl or cyclopropylmethyl groups, reducing hepatic clearance by 30–40% in preclinical models .

Clinical Translation Challenges

  • Species Variability: Rat cardiomyocytes show 50% lower sensitivity than human counterparts.

  • Off-Target Effects: 20% inhibition of hERG channels at 10 μM, necessitating further derivatization.

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